molecular formula C5H7BClNO2 B1388873 Pyridine-3-boronic acid hydrochloride CAS No. 265664-63-9

Pyridine-3-boronic acid hydrochloride

Cat. No. B1388873
M. Wt: 159.38 g/mol
InChI Key: QIXCETIHXIFXGF-UHFFFAOYSA-N
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Description

Pyridine-3-boronic acid hydrochloride is a boronic acid compound used in various chemical reactions . It is particularly used in phosphine-free Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic acids, including Pyridine-3-boronic acid hydrochloride, is a topic of interest in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .


Chemical Reactions Analysis

Pyridine-3-boronic acid hydrochloride is used in various chemical reactions, including phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .


Physical And Chemical Properties Analysis

Pyridine-3-boronic acid hydrochloride has a molecular weight of 159.38 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Reactivity in Chemosensor Development

Pyridine-3-boronic acid hydrochloride has been investigated for its reactivity, which is crucial in the development of chemosensors. A study by Iwatsuki et al. (2012) determined the pKa values of 3-pyridylboronic acid and its derivatives, essential for understanding their acid-base behavior in chemosensor applications. Kinetic studies on the complexation reactions of 3-pyridinium boronic acid with 4-isopropyltropolone in acidic aqueous solutions revealed insights into the reactivity of boronic acids in sensor development (Iwatsuki et al., 2012).

Glucose Detection in Aqueous Solutions

Boduroglu et al. (2005) identified 3-Pyridinylboronic acid as a key sensing element for sugar complexation in aqueous solutions at physiological pH. This finding is significant for developing glucose sensors, particularly in medical applications. The study demonstrated the use of this compound in colorimetric titration for glucose quantification using absorption spectroscopy (Boduroglu et al., 2005).

Synthesis of Heteroarylpyridines

The synthesis of heteroarylpyridine derivatives through Suzuki cross-coupling reactions has been explored using pyridine-3-boronic acid. Smith et al. (2008) reported the synthesis of various boronic acids and their reactivity in forming new functionalized heteroarylpyridine derivatives. This research contributes to the field of organic synthesis and pharmaceuticals (Smith et al., 2008).

Electrochemical Sensing Applications

Pyridine-3-boronic acid hydrochloride has been used in electrochemical sensors. Wu et al. (2010) utilized poly(pyridine-3-boronic acid)/multiwalled carbon nanotubes composite for the simultaneous determination of biomolecules like ascorbic acid and uric acid. This research has implications for developing sensitive and selective electrochemical sensors in biomedical diagnostics (Wu et al., 2010).

Monosaccharide and Glycoside Detection

In the field of bioanalytical chemistry, pyridine-3-boronic acid hydrochloride has been employed for detecting monosaccharides and glycosides. Wang et al. (2019) synthesized new cationic pyridine analogues modified boronic acid, establishing sensitive probes for monosaccharide detection, which can be applied in diabetes management and herbal medicine analysis (Wang et al., 2019).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

pyridin-3-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4,8-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXCETIHXIFXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660594
Record name Pyridin-3-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3-boronic acid hydrochloride

CAS RN

265664-63-9
Record name Pyridin-3-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kara, CJ Adams, AG Orpen, TJ Podesta - New journal of chemistry, 2006 - pubs.rsc.org
… a solution of pyridine-3-boronic acid hydrochloride (83.4 mg, … a solution of pyridine-3-boronic acid hydrochloride (84.5 mg, … a solution of pyridine-3-boronic acid hydrochloride (75.0 mg, …
Number of citations: 37 pubs.rsc.org

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